molecular formula C6H11Cl2N3 B3240291 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride CAS No. 1431964-91-8

4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B3240291
CAS No.: 1431964-91-8
M. Wt: 196.07
InChI Key: FPYWFEDPRSVBQH-UHFFFAOYSA-N
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Description

4-Chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride (CAS 1431964-91-8) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates two privileged motifs: a pyrazole heterocycle and a chloro-substituent. The pyrazole nucleus is a potent medicinal scaffold recognized for its wide spectrum of biological activities . Research has demonstrated that pyrazole-based compounds can exhibit anti-microbial, anti-inflammatory, anticancer, anti-tubercular, and anti-viral properties, among others . Furthermore, the inclusion of a chlorine atom is a strategic and common practice in drug design; more than 250 FDA-approved drugs contain chlorine, as the atom can profoundly influence a molecule's pharmacokinetics, potency, and binding affinity by modifying its electronic distribution and lipophilicity . This compound, with its reactive chloro and amine functional groups, serves as a versatile building block for the synthesis of more complex, biologically active molecules. Researchers can leverage it to generate novel compounds for high-throughput screening and the development of new therapeutic agents. Its molecular formula is C 6 H 11 Cl 2 N 3 and it has a molecular weight of 196.08 g/mol . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-1-propan-2-ylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-4(2)10-3-5(7)6(8)9-10;/h3-4H,1-2H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYWFEDPRSVBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431964-91-8
Record name 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 4-chloro-1-(propan-2-yl)-1H-pyrazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as flow chemistry and automated reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 4 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is critical for introducing diverse functional groups for pharmacological applications.

Reaction TypeReagents/ConditionsProductsYieldReference
Suzuki Coupling Pd(OAc)₂, PPh₃, K₂CO₃, arylboronic acid, H₂O/acetone, 60°C4-Aryl-1-isopropyl-1H-pyrazol-3-amine derivatives70–85%
Buchwald–Hartwig Amination Pd₂(dba)₃, Xantphos, primary/secondary amines, toluene, 100°C4-Amino-1-isopropyl-1H-pyrazol-3-amine analogs50–65%
Hydrolysis NaOH (aq.), reflux4-Hydroxy-1-isopropyl-1H-pyrazol-3-amine90%

Mechanistic Notes :

  • The electron-deficient pyrazole ring facilitates NAS at position 4.

  • Palladium catalysts enable cross-coupling with boronic acids (Suzuki) or amines (Buchwald–Hartwig) .

Reactivity of the Amine Group

The protonated amine at position 3 participates in acid-base reactions and can act as a nucleophile after deprotonation.

Reaction TypeReagents/ConditionsProductsYieldReference
Acylation Acetyl chloride, Et₃N, DCM, 0°C → RT3-Acetamido-4-chloro-1-isopropyl-1H-pyrazole78%
Diazotization NaNO₂, HCl (aq.), 0–5°CDiazonium intermediate (unstable; used in situ for coupling)
Schiff Base Formation Aldehydes/ketones, EtOH, refluxImine derivatives60–75%

Key Observations :

  • The hydrochloride salt enhances solubility in polar solvents but requires neutralization (e.g., with Et₃N) for nucleophilic reactions .

  • Diazonium intermediates decompose rapidly unless trapped with coupling partners like phenols or amines .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes EAS at position 5 due to the directing effects of the chloro and amine groups.

Reaction TypeReagents/ConditionsProductsYieldReference
Nitration HNO₃, H₂SO₄, 0°C4-Chloro-5-nitro-1-isopropyl-1H-pyrazol-3-amine45%
Sulfonation SO₃, H₂SO₄, 50°C4-Chloro-5-sulfo-1-isopropyl-1H-pyrazol-3-amine30%

Regioselectivity :

  • Nitration and sulfonation occur at position 5 due to meta-directing effects of the chloro and amine groups .

Redox Reactions

The isopropyl group and amine moiety are susceptible to oxidation under strong conditions.

Reaction TypeReagents/ConditionsProductsYieldReference
Oxidation of Amine H₂O₂, FeCl₃, H₂O, 60°C4-Chloro-1-isopropyl-1H-pyrazol-3-imine oxide55%
Oxidation of Isopropyl KMnO₄, H₂SO₄, heat4-Chloro-1-(2-hydroxypropyl)-1H-pyrazol-3-amine40%

Limitations :

  • Harsh oxidation conditions (e.g., KMnO₄) risk over-oxidation or ring degradation.

Cyclocondensation Reactions

The amine group participates in heterocycle formation, expanding structural diversity.

Reaction TypeReagents/ConditionsProductsYieldReference
Pyrazolo[3,4-b]pyridine Formation Ethyl acetoacetate, POCl₃, reflux4-Chloro-pyrazolo[3,4-b]pyridine derivative65%
Triazole Synthesis NaN₃, CuI, DMF, 80°C1,2,3-Triazole-fused pyrazole50%

Applications :

  • Pyrazolo-pyridines show promise as kinase inhibitors .

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous media, releasing the free amine (pKa ~4.5–5.0).

ConditionBehaviorApplications
pH < 4 Protonated amine (improves aqueous solubility)Drug formulation
pH > 6 Deprotonated amine (enhances nucleophilicity)Synthetic modifications

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that pyrazole derivatives, including 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride, exhibit promising anticancer activities. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, suggesting potential as therapeutic agents against malignancies .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory drugs .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyrazole derivatives. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are significant contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticide Development
this compound is being explored as a potential pesticide or herbicide. Its structural similarity to other known agrochemicals suggests it may possess herbicidal properties that could be effective against specific weed species while minimizing harm to crops. Preliminary studies indicate that pyrazole-based compounds can inhibit plant growth in certain weeds, providing a pathway for developing selective herbicides .

Materials Science

Polymer Chemistry
In materials science, this compound is being studied for its potential use in polymer synthesis. The incorporation of pyrazole moieties into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance applications. Research on copolymerization processes indicates that these compounds can lead to novel materials with tailored properties.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings Summary
Medicinal Chemistry Demonstrated anticancer activity by inducing apoptosis in cancer cell lines.
Anti-inflammatory Effects Inhibition of COX enzymes leading to reduced inflammation and pain relief.
Neuroprotective Effects Protection against oxidative stress in neuronal cells, potential for neuroprotection.
Agricultural Science Potential herbicidal properties against specific weed species.
Materials ScienceEnhanced thermal stability and mechanical properties in polymer applications.

Mechanism of Action

The mechanism of action of 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Physicochemical Comparisons

The table below compares structural features, molecular weights, and available biological data for 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Position) Key Data
This compound C₅H₁₀Cl₂N₃ 189.30 Not provided Cl (4), isopropyl (1), NH₂ (3) No significant chromosomal aberrations in vitro
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 1001757-55-6 Cl (4), 3-fluorophenylmethyl (1) High purity (≥95%)
5-(Chloromethyl)-3-phenyl-1H-pyrazole hydrochloride C₁₀H₁₀Cl₂N₂ 229.11 MDLMFCD29045842 ClCH₂ (5), phenyl (3) No genotoxicity data available
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine C₆H₁₀ClN₃ 159.62 1345510-60-2 Cl (4), methyl (1), CH₂NMe (3) Purity ≥95%

Key Observations :

  • Substituent Diversity : The isopropyl group in the target compound may confer higher lipophilicity compared to smaller substituents like methyl or fluorophenylmethyl.

Functional and Application Comparisons

Pharmaceutical Potential
  • Target Compound : The chloro and isopropyl groups enhance binding affinity to biological targets, making it a candidate for kinase inhibitors or antimicrobial agents.
  • 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine : The fluorophenyl group may improve metabolic stability in drug candidates .
Agrochemical Use

Research Findings and Gaps

  • Genotoxicity: The target compound’s safety profile is better characterized than analogs like 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride, which lack comparable data .
  • Structural Optimization : Substituting the isopropyl group with bulkier or electron-withdrawing groups (e.g., fluorophenyl) could modulate bioactivity .

Biological Activity

4-Chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride (CAS No. 1431964-91-8) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro group and an isopropyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₆H₁₁ClN₃
  • Molecular Weight : 196.08 g/mol
  • CAS Number : 1431964-91-8

The biological activity of this compound can be attributed to its interactions with various biological targets. Recent studies have highlighted the following mechanisms:

  • Antitumor Activity : Pyrazole derivatives are known for their anticancer properties. For instance, some compounds in the pyrazole family exhibit significant cell apoptosis and growth inhibition in cancer cell lines, suggesting that this compound may also possess similar properties .
  • Inhibition of Kinases : Certain pyrazole derivatives have been identified as inhibitors of specific kinases, which are crucial for cancer cell proliferation. For example, compounds with similar structures have shown effective inhibition of Aurora-A kinase, a target in cancer therapy .
  • Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory activities. The presence of the chloro group may enhance the anti-inflammatory potential by modulating signaling pathways involved in inflammation .

Table 1: Biological Activities of Related Pyrazole Compounds

CompoundActivityIC50 (µM)Reference
1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleAntitumor0.95
N-(1H-pyrazol-4-yl)-N'-arylureasAurora-A kinase inhibition0.067
Pyrazole-linked thiourea derivativesCDK2 inhibition25

Case Study: Antitumor Activity

In a study examining various pyrazole derivatives, it was found that certain compounds demonstrated significant cytotoxicity against A549 lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest, indicating that this compound could potentially share similar mechanisms due to its structural characteristics .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

  • Cancer Therapy : Given its potential antitumor activity, this compound could be explored further as a candidate for cancer treatment.
  • Anti-inflammatory Drugs : Its anti-inflammatory properties suggest that it may be useful in treating conditions characterized by excessive inflammation.
  • Kinase Inhibitors : The ability to inhibit kinases positions this compound as a potential lead in the development of targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride, and how are intermediates purified?

  • Methodology :

  • Core pyrazole formation : The pyrazole backbone is typically synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, evidence from similar pyrazole derivatives highlights multi-step processes starting with alcohol precursors (e.g., 5-phenyl-1-pentanol) to build the 1,5-diarylpyrazole core .
  • Chlorination and amine functionalization : Chlorine and amine groups are introduced via electrophilic substitution or nucleophilic displacement. The Mannich reaction is a key strategy for introducing amine-containing substituents, as demonstrated in the synthesis of pyrazole-phenol derivatives using methoxymethyl diazacrown ethers .
  • Purification : Recrystallization (e.g., methanol) or column chromatography is employed to isolate intermediates. Evidence from sulfonated pyrrole derivatives suggests post-reaction treatment with NaOH to remove acidic byproducts, followed by repeated washing and drying over Na₂SO₄ .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, pyrazole derivatives with aryl substituents show distinct aromatic proton splitting patterns and coupling constants .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. Studies on chlorophenyl-pyrazole analogs demonstrate mean C–C bond precision of 0.013 Å and R factors ≤ 0.081 .
  • HPLC and mass spectrometry : Purity assessment (≥98% via HPLC) and molecular weight verification (e.g., ESI-MS for chloride adducts) are standard .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodology :

  • Quantum chemical calculations : Reaction path searches using density functional theory (DFT) predict transition states and intermediates. ICReDD’s approach integrates computational screening with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) .
  • Data-driven optimization : Machine learning models trained on reaction outcomes (yield, selectivity) identify key variables. For instance, xylene reflux durations (25–30 hours) in pyrrole synthesis were validated through iterative computational-experimental feedback .

Q. How are structural contradictions in spectral data resolved (e.g., unexpected NMR splitting or crystallographic disorder)?

  • Methodology :

  • Dynamic NMR analysis : Variable-temperature NMR distinguishes conformational equilibria (e.g., hindered rotation of isopropyl groups). Evidence from fluorophenyl-pyrazole analogs shows temperature-dependent splitting of aromatic protons .
  • Crystallographic refinement : Disorder in crystal lattices is addressed via SHELXL refinement with anisotropic displacement parameters. Studies on trichlorophenyl-pyrazoles achieved data-to-parameter ratios >14:1 and R factors <0.08 .

Q. What strategies mitigate byproduct formation during the Mannich reaction or chlorination steps?

  • Methodology :

  • Regioselective protection : Protecting groups (e.g., methoxymethyl in diazacrown ethers) direct electrophilic substitution to desired positions, minimizing side reactions .
  • Catalytic control : Lewis acids (e.g., ZnCl₂) enhance chlorination selectivity. Evidence from chloro-phenol derivatives shows >98% yield when using stoichiometric chloranil under controlled reflux .

Q. How is the compound’s reactivity explored in metal coordination or supramolecular chemistry?

  • Methodology :

  • Crown ether functionalization : Pyrazole-phenol derivatives form NCH₂N-linked diazacrown ethers via Mannich reactions, enabling metal ion chelation (e.g., Cu²⁺, Fe³⁺). These complexes are characterized via UV-vis titration and conductometry .
  • Crystal engineering : Halogen bonding (C–Cl···π interactions) and hydrogen bonding (N–H···O) in pyrazole analogs stabilize supramolecular architectures, as shown in X-ray studies .

Experimental Design & Data Analysis

Q. What experimental controls are essential for reproducibility in multi-step syntheses?

  • Methodology :

  • Stoichiometric precision : Use of anhydrous Na₂SO₄ for drying and standardized molar ratios (e.g., 1:1.4 substrate:chloranil) ensures consistent yields .
  • Inert atmosphere : Schlenk techniques prevent oxidation during amine functionalization, critical for air-sensitive intermediates .

Q. How are reaction kinetics and thermodynamics evaluated for scale-up?

  • Methodology :

  • Differential scanning calorimetry (DSC) : Assesses exothermicity and thermal stability during chlorination or amine coupling.
  • Reactor design : Modular reactors with real-time monitoring (e.g., inline FTIR) enable kinetic profiling. Evidence from fuel engineering research highlights scalable separation technologies (e.g., membrane filtration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride
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4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride

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